

# overcoming low signal-to-noise ratio in tachykinin signaling studies

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## Compound of Interest

Compound Name: *Tatsinine*

Cat. No.: *B15593599*

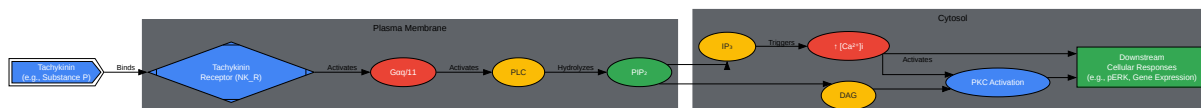
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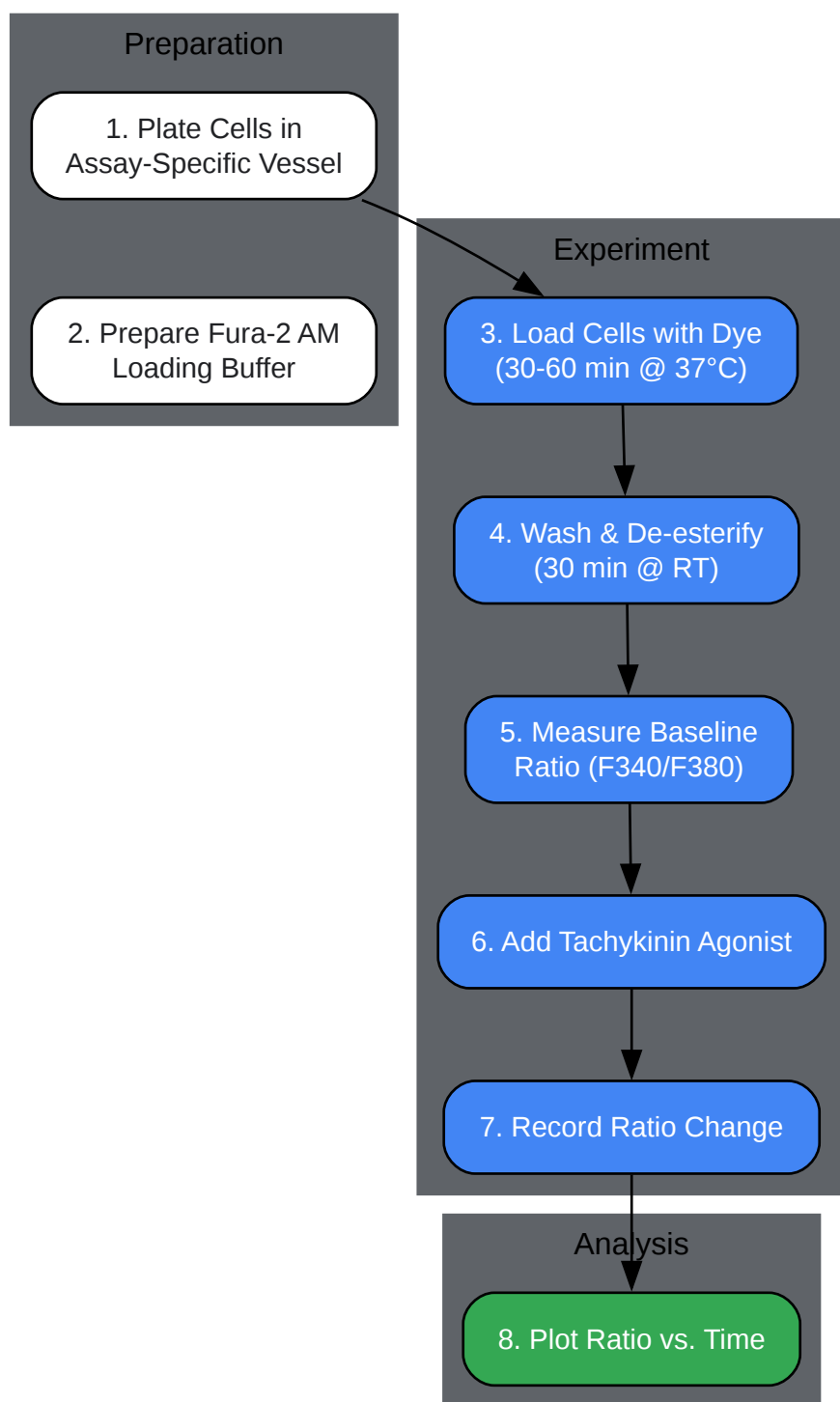
## Frequently Asked Questions (FAQs)

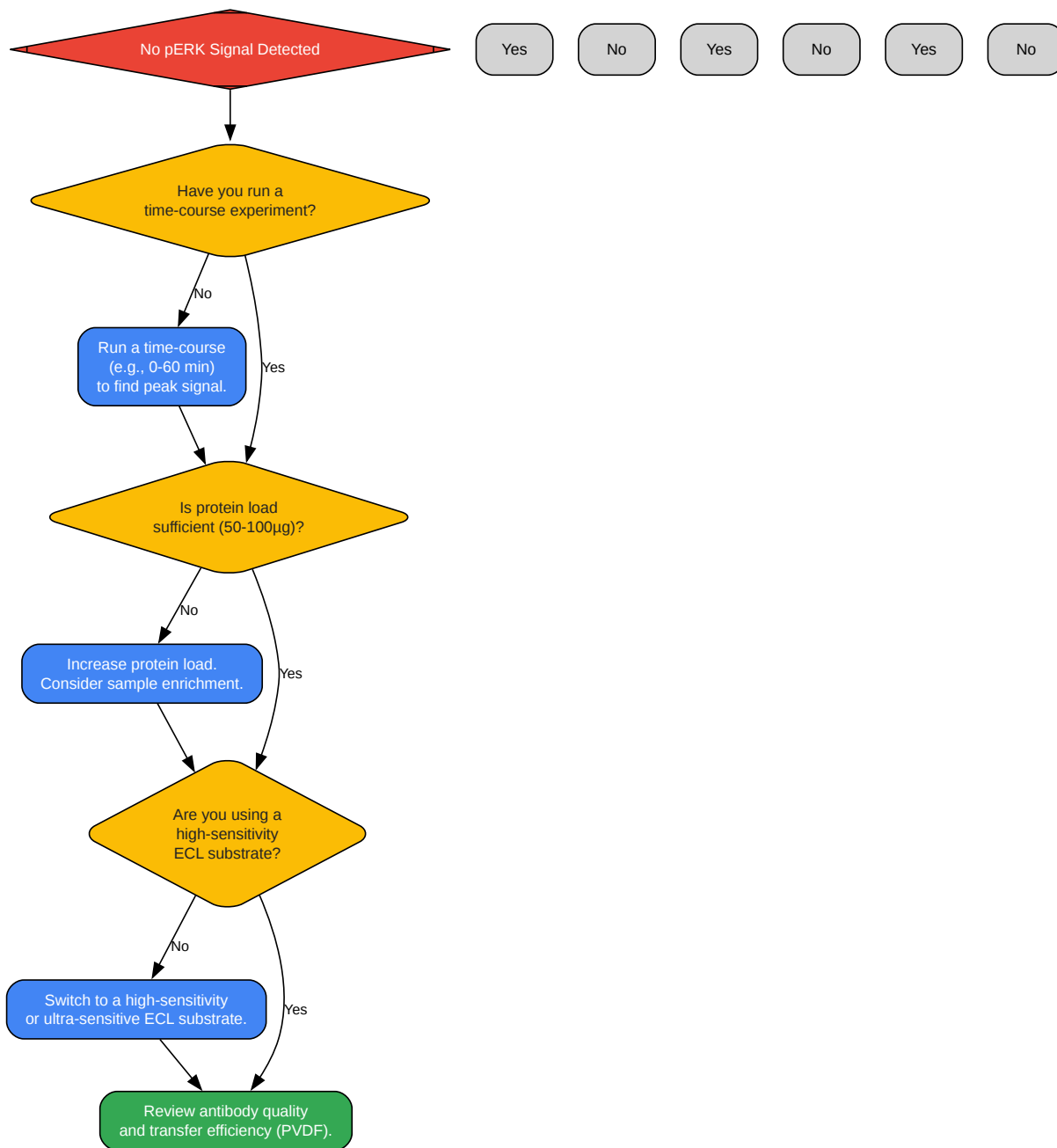
### Q1: What are tachykinins and their primary signaling pathways?

A: Tachykinins are a family of neuropeptides that share a conserved C-terminal amino acid sequence (-Phe-X-Gly-Leu-Met-NH<sub>2</sub>), which is essential for their biological activity.<sup>[1][2]</sup> The most studied mammalian tachykinins include Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).<sup>[1][3]</sup> They exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors, with preferential affinity of SP for NK1R, NKA for NK2R, and NKB for NK3R.<sup>[2][4]</sup>

Upon agonist binding, these receptors primarily couple to Gq/11 proteins, initiating a canonical signaling cascade.<sup>[1][5]</sup> This involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two key second messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca<sup>2+</sup>).<sup>[1][5]</sup> The subsequent increase in cytosolic Ca<sup>2+</sup> and the presence of DAG together activate Protein Kinase C (PKC).<sup>[1]</sup> Tachykinin receptors can also couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).<sup>[1][4]</sup>







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